L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl-
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Overview
Description
L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds can yield free thiol groups.
Scientific Research Applications
L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-tyrosine: A dipeptide with potential bioactivity in various biological systems.
Uniqueness
L-Alanine, L-alanyl-L-lysyl-L-arginyl-L-prolyl-L-seryl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
200505-09-5 |
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Molecular Formula |
C29H53N11O9 |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H53N11O9/c1-15(31)22(42)37-18(8-4-5-11-30)24(44)38-19(9-6-12-34-29(32)33)27(47)40-13-7-10-21(40)26(46)39-20(14-41)25(45)35-16(2)23(43)36-17(3)28(48)49/h15-21,41H,4-14,30-31H2,1-3H3,(H,35,45)(H,36,43)(H,37,42)(H,38,44)(H,39,46)(H,48,49)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
IGVMCZPMQBUVFD-BPSSIEEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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